1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-trifluoromethylbenzaldehyde and cyclopropanecarboxylic acid.
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to convert the alkene into a cyclopropane.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid: Lacks the ester group, which can affect its reactivity and solubility.
1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group, which can influence its pharmacokinetic properties.
Uniqueness: 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester is unique due to the combination of the trifluoromethyl group and the cyclopropane ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-17-10(16)11(6-7-11)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRJROCWZNKLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.